molecular formula C32H36N2O13 B12829311 Fmoc-Ser(GalNAc(Ac)-beta-D)-OH

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH

Cat. No.: B12829311
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-UHFFFAOYSA-N
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Description

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected serine derivative, where the serine is glycosylated with N-acetylgalactosamine (GalNAc) in its beta-D configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is used to protect the amino group of serine, preventing unwanted side reactions during the synthesis . The glycosylation of serine with GalNAc is achieved through specific glycosylation reactions, often involving the use of glycosyl donors and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Mechanism of Action

The mechanism of action of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, allowing selective reactions at other functional sites. The glycosylation with GalNAc influences the compound’s interaction with biological molecules, enhancing its stability and bioactivity . The molecular targets include enzymes involved in glycosylation and receptors that recognize glycosylated peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties and enhances its utility in glycopeptide synthesis and research.

Properties

IUPAC Name

3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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